5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one
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Overview
Description
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinolino-phenanthrolines, which are known for their complex ring structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline and phenanthroline precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include methoxy-substituted aromatic compounds, catalysts, and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenanthroline derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9H-Quinolino[3,2,1-k]phenothiazine
- 5-Methoxy-5,9-diphenyl-5H,9H-quinolino[3,2,1-de]acridine
Uniqueness
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
143370-23-4 |
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Molecular Formula |
C19H11N3O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
6-methoxy-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(21),2,4,6,8,10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C19H11N3O2/c1-24-10-4-5-14-13(9-10)11-6-8-21-17-15(11)18(22-14)19(23)12-3-2-7-20-16(12)17/h2-9H,1H3 |
InChI Key |
LSUJEFUOJJOYDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C=CN=C4C3=C(C(=O)C5=C4N=CC=C5)N=C2C=C1 |
Origin of Product |
United States |
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